NG 52

Kinase Selectivity Yeast Genetics CDK Inhibitors

Researchers investigating yeast cell cycle regulation or PGK1-driven metabolic reprogramming require inhibitors with precisely defined selectivity. NG 52 (CAS 212779-48-1) meets this need as a validated, ATP-competitive inhibitor of Cdc28p (IC50=7 μM) and Pho85p (IC50=2 μM), with proven inactivity against Kin28p, Srb10, and Cak1p-enabling cleaner phenotypic interpretation. Its unique dual inhibition of PGK1 (IC50=2.5 μM) makes it an essential tool for Warburg effect studies. • Orally bioavailable with validated in vivo efficacy (50-150 mg/kg/day) in glioma PDX models • ≥98% purity; soluble in DMSO (≥50 mg/mL); shipped at ambient temperature

Molecular Formula C16H19ClN6O
Molecular Weight 346.81 g/mol
CAS No. 212779-48-1
Cat. No. B1678657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNG 52
CAS212779-48-1
SynonymsNG-52;  NG 52;  NG52. Compound 52
Molecular FormulaC16H19ClN6O
Molecular Weight346.81 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
InChIKeyXZEFMZCNXDQXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NG 52 (CAS 212779-48-1): A Tri-Substituted Purine with Validated Multi-Target Kinase Inhibition for Yeast Genetic Studies and Cancer Metabolism Research


NG 52 (CAS 212779-48-1), also known as Compound 52, is a tri-substituted purine derivative and a structural analog of purvalanol A [1]. It functions as a cell-permeable, reversible, and ATP-competitive inhibitor of the yeast cyclin-dependent kinases Cdc28p and Pho85p, with IC50 values of 7 μM and 2 μM, respectively . NG 52 also inhibits mammalian cdc2-cyclin B (IC50 = 340 nM) and demonstrates cross-species activity against human phosphoglycerate kinase 1 (PGK1) with an IC50 of 2.5 μM . This compound is orally bioavailable and has been shown to reverse the Warburg effect in cancer cells by modulating glycolytic metabolism [2].

Why Generic Purine-Based Kinase Inhibitors Cannot Substitute for NG 52 in Yeast Models and PGK1-Dependent Studies


NG 52 exhibits a distinctive selectivity profile and polypharmacology that differentiates it from close structural analogs and other kinase inhibitors. While it shares a purine scaffold with purvalanol A and B, NG 52 demonstrates a unique potency shift: it is more potent against yeast Cdc28p and Pho85p than against mammalian CDKs, whereas purvalanol A and B are optimized for mammalian CDK inhibition (e.g., cdc2-cyclin B IC50 = 4 nM for purvalanol A versus 340 nM for NG 52) [1]. Furthermore, NG 52 is inactive against the yeast kinases Kin28p, Srb10, and Cak1p, underscoring its intra-family selectivity . Critically, NG 52 is one of the few well-validated small-molecule inhibitors of PGK1 kinase activity (IC50 = 2.5 μM) [2]. This PGK1 activity, which is absent in purvalanol analogs, is essential for studies investigating the Warburg effect and metabolic reprogramming. These compound-specific quantitative and qualitative differences make simple generic substitution scientifically invalid.

Quantitative Differentiation of NG 52: Head-to-Head and Cross-Study Comparative Evidence


NG 52 Exhibits Divergent Potency Against Yeast vs. Mammalian CDKs, Unlike Purvalanol Analogs

NG 52 demonstrates a unique species-specific potency profile compared to its close analog, purvalanol A. While NG 52 inhibits yeast Cdc28p with an IC50 of 7 μM and Pho85p with an IC50 of 2 μM, it is significantly less potent against mammalian cdc2-cyclin B (IC50 = 340 nM). In contrast, purvalanol A is a potent mammalian CDK inhibitor (cdc2-cyclin B IC50 = 4 nM) but is not reported to exhibit this yeast-specific activity profile [1]. This quantitative difference defines NG 52 as a preferred tool for probing yeast CDK function with minimal mammalian off-target activity at standard working concentrations.

Kinase Selectivity Yeast Genetics CDK Inhibitors

NG 52 Inhibits PGK1 Kinase Activity, a Target Not Addressed by Closest Structural Analogs

Through high-throughput screening, NG 52 was discovered to inhibit the kinase activity of phosphoglycerate kinase 1 (PGK1) with an IC50 of 2.5 ± 0.2 μM [1]. This activity is a key differentiator from its structural analog purvalanol A, which is not known to inhibit PGK1. While other PGK1 inhibitors exist (e.g., Ilicicolin H with an IC50 of 9.02 μM [2], and PGK1-IN-1 with an IC50 of 33 nM ), NG 52 occupies a unique potency space and is one of the most extensively validated compounds for this target in the context of reversing the Warburg effect and suppressing tumor growth in vivo .

Cancer Metabolism Warburg Effect PGK1 Inhibition

NG 52 Dose-Dependently Inhibits Glioma Cell Proliferation with Cell-Line Specific IC50 Values

In cellular assays, NG 52 exhibits dose-dependent antiproliferative effects against multiple glioma cell lines. In a direct study, the IC50 values for NG 52 were determined to be 7.8 ± 1.1 μM for U87 cells and 5.2 ± 0.2 μM for U251 cells [1]. This data provides a quantitative benchmark for in vitro efficacy in glioblastoma models. While cross-study comparisons with other CDK inhibitors like purvalanol A in different cell lines exist (e.g., MCF-7 cell viability IC50 ~ 50% reduction at unspecified concentrations [2]), the cell-line specific quantitative data for NG 52 allows for direct experimental design and power calculations.

Glioma Antiproliferative Activity Cancer Cell Lines

Oral NG 52 Administration Suppresses Patient-Derived Glioma Xenograft Growth In Vivo

NG 52 is orally bioavailable and demonstrates dose-dependent antitumor activity in vivo. In a patient-derived glioma xenograft (PDX) mouse model, oral administration of NG 52 at 50, 100, and 150 mg/kg/day for 13 days significantly suppressed tumor growth in a dose-dependent manner [1]. This in vivo efficacy, coupled with the compound's ability to reverse the Warburg effect, distinguishes NG 52 from many other kinase inhibitors that lack oral bioavailability or robust in vivo tumor suppression data. Purvalanol A, for example, is primarily used in vitro with limited in vivo validation [2].

In Vivo Efficacy Xenograft Models Oral Bioavailability

NG 52 Demonstrates Sufficient Solubility for In Vitro and In Vivo Formulation

NG 52 exhibits a favorable solubility profile for a research tool compound. It is soluble in DMSO at concentrations exceeding 25 mg/mL, allowing for the preparation of concentrated stock solutions . More critically for in vivo applications, NG 52 can be formulated as a homogeneous suspension in CMC-Na at ≥5 mg/mL . This practical solubility data, provided by vendors, enables researchers to design and execute both in vitro and in vivo experiments without encountering unforeseen solubility barriers that plague many other kinase inhibitors.

Compound Solubility Formulation In Vivo Dosing

High-Impact Application Scenarios for NG 52 Based on Validated Differential Evidence


Investigating Yeast Cell Cycle Regulation with a Selective Cdc28p/Pho85p Inhibitor

Researchers studying the yeast cell cycle, particularly the roles of Cdc28p and Pho85p, should select NG 52 over broad-spectrum or mammalian-specific CDK inhibitors. Its defined IC50 values (7 μM and 2 μM, respectively) and inactivity against Kin28p, Srb10, and Cak1p [1] allow for precise pharmacological interrogation of these pathways with reduced confounding off-target effects. The compound's ability to inhibit S. cerevisiae growth (GI50 = 30 μM) further supports its use in yeast viability assays.

Elucidating the Role of PGK1 in the Warburg Effect and Cancer Metabolism

NG 52 is a first-line tool compound for studies investigating the kinase activity of PGK1 and its role in metabolic reprogramming. Its validated PGK1 IC50 (2.5 μM) and demonstrated ability to reverse the Warburg effect in glioma cells by enhancing PDH activity [1] make it uniquely suitable for this application. While more potent PGK1 inhibitors exist, NG 52's concurrent CDK inhibitory activity and extensive validation in metabolic assays provide a distinct advantage for certain experimental designs .

Conducting In Vivo Glioma Xenograft Studies Requiring an Orally Bioavailable Agent

For in vivo oncology studies, particularly those involving patient-derived glioma xenografts (PDX), NG 52 offers a significant advantage due to its oral bioavailability and documented dose-dependent antitumor efficacy (50-150 mg/kg/day) . Its well-defined solubility profile in formulation vehicles (e.g., CMC-Na suspension) simplifies preparation for animal dosing [1]. This practical, validated in vivo track record reduces the risk of translational failure compared to using less characterized or less bioavailable alternatives.

Studying the Intersection of Cell Cycle and Metabolic Pathways in Ovarian Cancer

NG 52 has been shown to inhibit the proliferation, increase apoptosis, and reduce the migration and invasive ability of ovarian cancer cell lines (OVCAR3 and ES-2) via suppression of glycolytic capability . For researchers exploring the link between cell cycle regulation, glycolysis, and metastasis in ovarian cancer, NG 52 serves as a validated chemical probe to simultaneously target these interconnected pathways, offering a level of polypharmacology not found in more selective agents.

Technical Documentation Hub

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